An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazol-3(2H)-one
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Methyl-1H-indazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize available data with field-proven insights into the experimental methodologies required for its characterization, emphasizing the causality behind experimental choices and the importance of self-validating protocols.
Introduction and Significance
1-Methyl-1H-indazol-3(2H)-one belongs to the indazole class of bicyclic heteroaromatic compounds. Indazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. The structural motif of 1-Methyl-1H-indazol-3(2H)-one, featuring a methylated nitrogen and a carbonyl group, presents unique opportunities for molecular interactions, making a thorough understanding of its physicochemical properties crucial for its potential applications.
These properties, including solubility, pKa, and melting point, are fundamental to predicting a compound's behavior in biological systems, its suitability for various formulations, and its reaction kinetics. This guide aims to provide a foundational understanding of these characteristics for researchers working with or considering this molecule.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | - |
| CAS Number | 1006-19-5 | [1][2] |
| Appearance | Not specified; likely a solid at room temperature. | - |
| Boiling Point | 310.2 °C at 760 mmHg | [3] |
| Melting Point | Not available | [3] |
| Solubility | Insoluble in water; Soluble in DMSO and Methanol.[4] Quantitative data is not readily available for a range of solvents. | [4] |
| pKa | Not experimentally determined. A predicted pKa for the related 1-methyl-1H-indazole-3-carboxylic acid is 3.14 ± 0.10.[5] | [5] |
Synthesis of 1-Methyl-1H-indazol-3(2H)-one
While a specific, detailed synthesis for 1-Methyl-1H-indazol-3(2H)-one is not widely published, a plausible and efficient route can be adapted from the photochemical preparation of similar 1,2-dihydro-3H-indazol-3-ones.[6] This method offers a green chemistry approach, avoiding harsh reagents and high temperatures.[6]
Proposed Synthetic Pathway: Photochemical Cyclization
This proposed synthesis involves the in-situ generation of an o-nitrosobenzaldehyde intermediate from an o-nitrobenzyl alcohol, followed by condensation with methylamine.
Caption: Proposed photochemical synthesis of 1-Methyl-1H-indazol-3(2H)-one.
Experimental Protocol: Synthesis
-
Reaction Setup: In a quartz reaction vessel, dissolve o-nitrobenzyl alcohol (1.0 equivalent) in an aqueous phosphate-buffered saline (PBS) solution.
-
Addition of Amine: Add methylamine (2.0 equivalents) to the solution.
-
Photochemical Reaction: Irradiate the mixture with a UV lamp (e.g., 18W UVA bulbs) at a controlled temperature (e.g., 30°C) for 24 hours with continuous stirring.[6]
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-Methyl-1H-indazol-3(2H)-one.
Experimental Determination of Physicochemical Properties
The following sections detail the standard, field-proven protocols for determining the key physicochemical properties of 1-Methyl-1H-indazol-3(2H)-one.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.
Caption: Workflow for melting point determination.
Solubility Assessment
Determining the solubility in a range of solvents is crucial for applications in drug delivery and process chemistry.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The molecule has a significant nonpolar aromatic portion. |
| Ethanol | Moderately Soluble | The presence of the polar carbonyl group and nitrogen atoms should allow for some solubility in polar protic solvents. |
| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
| DMSO | Highly Soluble | A highly polar aprotic solvent, often a good choice for sparingly soluble organic compounds.[7] |
| Dichloromethane | Soluble | A nonpolar aprotic solvent that can interact with the aromatic ring. |
Experimental Protocol: Solubility Determination
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, DMSO, dichloromethane).
-
Sample Preparation: Add an excess amount of 1-Methyl-1H-indazol-3(2H)-one to a known volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspensions to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The pKa value is essential for understanding the ionization state of the molecule at different pH values, which significantly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a reliable method for this determination.[7]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of 1-Methyl-1H-indazol-3(2H)-one in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of their electronic environment.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present. Key expected vibrations include:
-
C=O stretch: A strong absorption band is expected in the region of 1650-1750 cm⁻¹.
-
C-N stretch: Typically observed in the 1000-1350 cm⁻¹ region.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
Aromatic C=C stretch: In the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, allowing for the confirmation of the elemental composition.
Conclusion
1-Methyl-1H-indazol-3(2H)-one is a compound with significant potential in various scientific fields. This guide has provided a comprehensive overview of its known physicochemical properties and has detailed the necessary experimental protocols for the determination of those that are currently unreported. The provided synthetic strategy offers a modern and efficient route to this molecule. For researchers and drug development professionals, a thorough experimental characterization as outlined in this document is a critical first step in unlocking the full potential of this promising indazole derivative.
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